Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-
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Overview
Description
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18OSi. It is a silane derivative that contains a trimethylsilyl group attached to a 4-methyl-1,3-cyclohexadien-1-yloxy moiety.
Preparation Methods
The synthesis of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with the corresponding alcohol or phenol derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include triflic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbocations, and undergo β-H elimination to produce alkenes with high selectivity . These properties make it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane derivative with a trimethylsilyl group attached to a hydrogen atom.
Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane: A similar compound with a different cyclohexene moiety.
Trimethyl(4-methyl-3-penten-1-ynyl)silane: Another related compound with an alkyne group
These comparisons highlight the unique structural features and reactivity of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-.
Properties
CAS No. |
61140-46-3 |
---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
trimethyl-(4-methylcyclohexa-1,3-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5,7H,6,8H2,1-4H3 |
InChI Key |
AYRJYCWKYUCSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)O[Si](C)(C)C |
Origin of Product |
United States |
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